molecular formula C15H12BrFO3 B2889261 2-(4-Bromo-2-fluorophenoxy)benzyl acetate CAS No. 478032-48-3

2-(4-Bromo-2-fluorophenoxy)benzyl acetate

Cat. No. B2889261
CAS RN: 478032-48-3
M. Wt: 339.16
InChI Key: LDUHWRDDQYXVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-2-fluorophenoxy)benzyl acetate” is a chemical compound with the CAS Number: 478032-48-3 . It has a molecular weight of 339.16 and its IUPAC name is this compound . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrFO3/c1-10(18)19-9-11-4-2-3-5-14(11)20-15-7-6-12(16)8-13(15)17/h2-8H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a liquid . It has a molecular weight of 339.16 .

Scientific Research Applications

Transformation in Anaerobic Conditions

Research by Genthner, Townsend, and Chapman (1989) explored the transformation of phenolic compounds, similar in structure to 2-(4-Bromo-2-fluorophenoxy)benzyl acetate, in anaerobic environments. They found that fluorophenols, akin to the compound , undergo significant transformations under these conditions, leading to the formation of various fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

Synthesis of Complex Radiopharmaceuticals

Ross, Ermert, and Coenen (2011) described a method for synthesizing 4-[18F]Fluorophenol from related compounds, highlighting the potential of using this compound as a precursor in the synthesis of complex radiopharmaceuticals (Ross, Ermert, & Coenen, 2011).

Antioxidant and Enzyme Inhibitory Properties

Öztaşkın et al. (2017) synthesized novel bromophenols and tested their antioxidant and enzyme inhibitory activities. This research suggests that derivatives of this compound may have potential as antioxidants and enzyme inhibitors (Öztaşkın et al., 2017).

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, which could include compounds similar to this compound. Their research demonstrates the potential applications of these compounds in the development of antibacterial and antiurease agents (Batool et al., 2014).

Fluoroionophores for Metal Cation Recognition

Hong et al. (2012) developed fluoroionophores from derivatives that could include this compound. These compounds demonstrated specific chelation with metal cations like Zn2+, highlighting their potential in metal ion detection and recognition (Hong et al., 2012).

Carboxylation and Dehydroxylation of Phenolic Compounds

Bisaillon et al. (1993) investigated the carboxylation and dehydroxylation of phenolic compounds by a methanogenic consortium. This study provides insight into the microbial transformation of compounds like this compound in certain environmental conditions (Bisaillon et al., 1993).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[2-(4-bromo-2-fluorophenoxy)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-10(18)19-9-11-4-2-3-5-14(11)20-15-7-6-12(16)8-13(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUHWRDDQYXVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.